Cas no 1269532-55-9 (3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid)

3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid is a versatile organic compound with distinct chemical properties. It features a benzofuran ring, providing stability and reactivity in various chemical transformations. Its methyl group offers additional substitution potential, enhancing its utility in organic synthesis. This compound is valued for its potential applications in pharmaceuticals, agrochemicals, and materials science.
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid structure
1269532-55-9 structure
Product name:3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid
CAS No:1269532-55-9
MF:C12H14O3
Molecular Weight:206.237763881683
CID:5956423
PubChem ID:79018021

3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid
    • 3-(2,3-Dihydrobenzofuran-5-yl)-2-methylpropanoic acid
    • 5-Benzofuranpropanoic acid, 2,3-dihydro-α-methyl-
    • 1269532-55-9
    • CS-0344112
    • AKOS017552224
    • A1-19190
    • EN300-1844459
    • インチ: 1S/C12H14O3/c1-8(12(13)14)6-9-2-3-11-10(7-9)4-5-15-11/h2-3,7-8H,4-6H2,1H3,(H,13,14)
    • InChIKey: WSQHBVNMXJYDDD-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C2OCCC2=C1)C(C)C(=O)O

計算された属性

  • 精确分子量: 206.094294304g/mol
  • 同位素质量: 206.094294304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 239
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5Ų
  • XLogP3: 2.3

じっけんとくせい

  • 密度みつど: 1.210±0.06 g/cm3(Predicted)
  • Boiling Point: 358.3±11.0 °C(Predicted)
  • 酸度系数(pKa): 4.67±0.10(Predicted)

3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1844459-0.1g
3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid
1269532-55-9
0.1g
$678.0 2023-09-19
Enamine
EN300-1844459-10.0g
3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid
1269532-55-9
10g
$3807.0 2023-06-02
Enamine
EN300-1844459-0.25g
3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid
1269532-55-9
0.25g
$708.0 2023-09-19
Enamine
EN300-1844459-0.05g
3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid
1269532-55-9
0.05g
$647.0 2023-09-19
Enamine
EN300-1844459-5g
3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid
1269532-55-9
5g
$2235.0 2023-09-19
Enamine
EN300-1844459-1.0g
3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid
1269532-55-9
1g
$884.0 2023-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1414782-1g
3-(2,3-Dihydrobenzofuran-5-yl)-2-methylpropanoic acid
1269532-55-9 98%
1g
¥9062.00 2024-08-09
Enamine
EN300-1844459-0.5g
3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid
1269532-55-9
0.5g
$739.0 2023-09-19
Enamine
EN300-1844459-1g
3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid
1269532-55-9
1g
$770.0 2023-09-19
Enamine
EN300-1844459-2.5g
3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid
1269532-55-9
2.5g
$1509.0 2023-09-19

3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid 関連文献

3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acidに関する追加情報

Introduction to 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid (CAS No. 1269532-55-9)

3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1269532-55-9, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a benzofuran scaffold linked to a branched alkanoic acid moiety, has garnered attention due to its structural complexity and potential biological activities. The benzofuran core is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive natural products and drug candidates. The specific substitution pattern in this compound, particularly the 2-methylpropanoic acid side chain, contributes to its unique physicochemical properties and may influence its interactions with biological targets.

The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid represents a challenge that requires careful consideration of reaction pathways and functional group transformations. Modern synthetic strategies often leverage transition metal catalysis and palladium-mediated cross-coupling reactions to construct the benzofuran ring system efficiently. Additionally, the introduction of the methylpropanoic acid group necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have enabled the preparation of such complex molecules with higher yields and purities, facilitating their exploration in drug discovery programs.

Recent research has highlighted the pharmacological potential of benzofuran derivatives, including compounds with structural similarities to 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid. Studies have demonstrated that benzofuran-based scaffolds exhibit a wide range of biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. The presence of the 5-hydroxy group in the benzofuran ring enhances hydrogen bonding capabilities, which can be critical for binding to biological targets. Furthermore, the lipophilicity imparted by the methylpropanoic acid side chain may improve membrane permeability, a desirable trait for oral bioavailability.

In vitro studies have begun to elucidate the mechanism of action for compounds like 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid. Initial investigations suggest that it may interact with enzymes or receptors involved in metabolic pathways relevant to diseases such as diabetes and neurodegeneration. The benzofuran moiety's ability to mimic natural products has led researchers to explore its role in modulating enzyme activity through allosteric binding or covalent inhibition. The methylpropanoic acid group could serve as a pharmacophore for enhancing binding affinity or altering metabolic stability.

The development of novel pharmaceuticals often involves structural optimization based on lead compounds identified through high-throughput screening or rational design. 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid serves as a valuable scaffold for generating analogs with improved pharmacokinetic profiles or enhanced target specificity. Computational modeling techniques, such as molecular docking and quantum mechanics calculations, are increasingly employed to predict binding interactions and optimize molecular properties. These approaches allow chemists to design derivatives with tailored characteristics before synthesizing them in the lab.

The chemical stability of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid is another critical consideration in its development as a pharmaceutical intermediate or active ingredient. Factors such as pH sensitivity, oxidation resistance, and solubility in common solvents must be evaluated to ensure its suitability for formulation and storage. Advanced analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provide detailed structural information necessary for quality control and purity assessment.

Future research directions may focus on exploring synthetic routes that incorporate green chemistry principles, reducing environmental impact while maintaining high yields. Biocatalytic methods or enzymatic transformations could offer sustainable alternatives to traditional organic synthesis for constructing complex molecules like 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid. Additionally, investigating its potential applications in emerging therapeutic areas, such as precision medicine or targeted therapy for rare diseases, could open new avenues for development.

In conclusion,3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid (CAS No. 1269532-55-9) is a structurally intriguing compound with significant pharmaceutical potential. Its unique combination of a benzofuran core and an acyclic side chain positions it as a promising candidate for further exploration in drug discovery. As synthetic methodologies advance and computational tools become more sophisticated,benzofuran derivatives like this one will continue to play a crucial role in developing innovative therapies for various diseases.

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